N'-Methyl-1,8-naphthyridine-3-carbohydrazide N'-Methyl-1,8-naphthyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986944
InChI: InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15)
SMILES:
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol

N'-Methyl-1,8-naphthyridine-3-carbohydrazide

CAS No.:

Cat. No.: VC15986944

Molecular Formula: C10H10N4O

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

N'-Methyl-1,8-naphthyridine-3-carbohydrazide -

Specification

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
IUPAC Name N'-methyl-1,8-naphthyridine-3-carbohydrazide
Standard InChI InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15)
Standard InChI Key WNWRIDWLQDUTSW-UHFFFAOYSA-N
Canonical SMILES CNNC(=O)C1=CN=C2C(=C1)C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,8-naphthyridine core fused to a pyridone ring, with a carbohydrazide group (-CONHNHCH₃) at position 3 (Figure 1). X-ray crystallography of analogous compounds, such as 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide, reveals a nearly planar fused-ring system (maximum deviation: 0.031 Å) and a dihedral angle of 12.64° between the naphthyridine and benzene rings in derivatives . The methyl group on the hydrazide nitrogen introduces steric effects that may influence solubility and binding kinetics.

Table 1: Crystallographic Data for Analogous 1,8-Naphthyridine Derivatives

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.6437 Å, b = 13.3290 Å, c = 17.2212 Å
β angle98.1745°
Volume1736.72 ų
Z4

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Computational predictions using Swiss ADME for related derivatives indicate moderate lipophilicity (LogP ≈ 2.1) and high gastrointestinal absorption, suggesting oral bioavailability . The presence of hydrogen bond donors (NH groups) and acceptors (carbonyl and pyridone oxygen) enhances solubility in polar solvents.

Synthesis and Characterization

Synthetic Pathways

N'-Methyl-1,8-naphthyridine-3-carbohydrazide is synthesized via a two-step protocol:

  • Formation of 1,8-naphthyridine-3-carbonyl chloride: 1,8-Naphthyridine-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂).

  • Amidation with methylhydrazine: The acyl chloride reacts with methylhydrazine in anhydrous dichloromethane, yielding the target carbohydrazide .

Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize side products, with yields typically exceeding 70%.

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=N) confirm functional groups.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, NH), δ 2.85 (s, 3H, CH₃), δ 7.3–8.1 (m, 4H, aromatic protons).

    • ¹³C NMR: δ 165.2 (C=O), δ 155.1–125.3 (aromatic carbons) .

Pharmacological Research and H1R Antagonism

Molecular Docking Studies

Docking simulations of 1,8-naphthyridine derivatives into the H1R active site (PDB: 3RZE) reveal key interactions:

  • The naphthyridine core forms π-π interactions with Phe432.

  • The carbohydrazide NH group hydrogen-bonds to Asp107 .
    These interactions stabilize the receptor-inhibitor complex, with calculated binding energies of −9.2 kcal/mol, indicating high affinity.

Table 2: Predicted Pharmacokinetic Parameters for Analogous Derivatives

ParameterValue
LogP2.1
Water solubility−4.2 (LogS)
CYP2D6 inhibitionNon-inhibitor
Bioavailability85%

Computational and In Silico Studies

PASS Prediction

Prediction of Activity Spectra for Substances (PASS) analysis estimates a Pa (probability of activity) of 0.812 for H1R antagonism and 0.754 for bronchodilation, aligning with experimental data .

ADMET Profiling

Swiss ADME predictions for the compound indicate:

  • Absorption: High intestinal permeability (Caco-2 Papp = 22 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4 oxidation.

  • Toxicity: Low Ames test mutagenicity risk (Class V).

Applications and Future Directions

N'-Methyl-1,8-naphthyridine-3-carbohydrazide’s structural and pharmacological profile positions it as a candidate for:

  • Antihistaminic drugs: Potential use in allergic rhinitis or asthma.

  • Anticancer agents: Naphthyridine derivatives show topoisomerase inhibition.
    Future research should prioritize in vivo toxicity studies, formulation optimization, and clinical trials to validate therapeutic efficacy.

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